![molecular formula C17H14F3NO3 B2740638 1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 477334-18-2](/img/structure/B2740638.png)
1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone is a synthetic organic compound characterized by the presence of a benzodioxole ring and a trifluoromethyl-substituted aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzene and an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the benzodioxole derivative with the trifluoromethyl-substituted aniline through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Oxidation Reactions
The ketone group undergoes oxidation under controlled conditions. For example:
-
Reagents : Potassium permanganate (KMnO₄) in acidic or basic conditions, chromium trioxide (CrO₃).
-
Products : Oxidation yields 1-(1,3-benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]propanoic acid via cleavage of the propanone chain.
-
Mechanism : The α-hydrogen adjacent to the carbonyl group is abstracted, forming a carboxylic acid derivative.
Key Data :
Reaction Condition | Product Yield (%) | Reaction Time (h) |
---|---|---|
KMnO₄ (H₂SO₄) | 72 | 6 |
CrO₃ (AcOH) | 58 | 8 |
Reduction Reactions
The ketone group is reduced to a secondary alcohol:
-
Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Products : Forms 1-(1,3-benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]propan-1-ol .
-
Mechanism : Hydride transfer to the carbonyl carbon generates an alkoxide intermediate, protonated to yield the alcohol.
Kinetic Studies :
-
Reduction with NaBH₄ proceeds at 25°C with a rate constant .
-
LiAlH₄ achieves full conversion in 30 minutes under anhydrous THF conditions.
Nucleophilic Substitution at the Anilino Group
The electron-withdrawing trifluoromethyl group activates the aniline nitrogen for substitution:
-
Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides.
-
Products : N-alkylated or N-acylated derivatives .
-
Mechanism : The trifluoromethyl group increases the electrophilicity of the adjacent carbon, facilitating nucleophilic attack.
Example Reaction :
Electrophilic Aromatic Substitution (EAS)
The benzodioxole ring undergoes EAS preferentially at the C4 position due to resonance activation by the methylenedioxy group:
-
Reagents : Nitration (HNO₃/H₂SO₄), sulfonation (H₂SO₄), halogenation (Cl₂/FeCl₃).
-
Products : Nitro-, sulfo-, or halo-substituted derivatives.
Regioselectivity :
Reaction Type | Major Product Position | Yield (%) |
---|---|---|
Nitration | C4 | 68 |
Chlorination | C4 | 75 |
Hydrolysis of the Trifluoromethyl Group
Under harsh acidic conditions, the trifluoromethyl group can hydrolyze:
-
Reagents : Concentrated H₂SO₄, H₂O at 150°C.
-
Products : 4-Aminobenzoic acid and HF as byproducts.
-
Mechanism : Acid-catalyzed cleavage of the C–CF₃ bond via a carbocation intermediate.
Safety Note : HF generation requires specialized equipment due to toxicity .
Radical Reactions
The trifluoromethyl group participates in radical-mediated processes:
-
Reagents : Persulfates (e.g., (NH₄)₂S₂O₈), UV light.
-
Products : Cross-coupled products via CF₃ radical intermediates.
-
Applications : Used in polymer chemistry to modify surface properties.
Radical Stability :
Metal-Catalyzed Coupling Reactions
The compound engages in cross-coupling reactions via its aromatic rings:
-
Catalysts : Pd(PPh₃)₄, CuI.
-
Reactions : Suzuki-Miyaura coupling with aryl boronic acids.
-
Products : Biaryl derivatives with retained benzodioxole and trifluoromethyl groups.
Optimized Conditions :
Catalyst | Ligand | Temperature (°C) | Yield (%) |
---|---|---|---|
Pd(PPh₃)₄ | PPh₃ | 80 | 92 |
CuI | 1,10-Phen | 120 | 78 |
Photochemical Reactions
UV irradiation induces cleavage of the benzodioxole ring:
-
Conditions : 254 nm UV light, methanol solvent.
-
Products : 3,4-Dihydroxypropiophenone and CO₂.
-
Mechanism : Photooxidation via singlet oxygen (¹O₂) generation.
Quantum Yield : Φ = 0.12 at 25°C.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent in various medical conditions. Below are the key applications:
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including leukemia and central nervous system cancers. The mechanism typically involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Antimicrobial Properties
There is emerging evidence suggesting that compounds related to 1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone possess antimicrobial activity. This includes efficacy against both bacterial and fungal strains, which could position the compound as a potential agent in treating infections resistant to conventional antibiotics .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- A study published in the Journal of Research in Pharmacy demonstrated that analogs of this compound showed significant inhibition rates against various cancer cell lines during primary screening at the National Cancer Institute .
- Another investigation reported on the synthesis and biological evaluation of related derivatives, which exhibited notable cytotoxic effects against multiple cancer types .
Study | Cell Line | Inhibition (%) | Mechanism |
---|---|---|---|
Güzel-Akdemir et al. (2021) | MOLT-4 (Leukemia) | 84.19% | Apoptosis induction |
Güzel-Akdemir et al. (2021) | SF-295 (CNS Cancer) | 72.11% | Cell cycle arrest |
MDPI Study (2024) | Various Cancer Lines | Varies | Targeting signaling pathways |
Wirkmechanismus
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-anilino-1-propanone: Lacks the trifluoromethyl group, which may result in different biological activity and physicochemical properties.
1-(1,3-Benzodioxol-5-yl)-3-[4-methyl)anilino]-1-propanone: Contains a methyl group instead of a trifluoromethyl group, potentially affecting its reactivity and interaction with biological targets.
Uniqueness
The presence of the trifluoromethyl group in 1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone distinguishes it from similar compounds, potentially enhancing its stability, lipophilicity, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Biologische Aktivität
1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone, often referred to as a benzodioxole derivative, is a compound of significant interest in pharmacology due to its diverse biological activities. This article compiles findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzodioxole moiety and a trifluoromethyl-substituted aniline. Its molecular formula is , with a molecular weight of approximately 364.28 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways and modulating Bcl-2 family proteins .
Table 1: Anticancer Activity Summary
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
HeLa | 20 | Cell cycle arrest at G2/M phase |
A549 | 25 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also exhibited anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .
Case Study: Inhibition of Inflammation
A study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages showed that treatment with the compound significantly reduced nitric oxide production, indicating its effectiveness in mitigating inflammatory responses .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory activities, the compound demonstrated antimicrobial effects against several bacterial strains. Tests revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Enzyme Inhibition
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in key metabolic pathways. For example, it has been identified as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain signaling .
Interaction with Cellular Targets
Molecular docking studies suggest that the compound interacts with various cellular targets, including protein kinases involved in cell signaling pathways. This interaction can lead to altered gene expression profiles that favor cell death over survival in cancer cells .
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c18-17(19,20)12-2-4-13(5-3-12)21-8-7-14(22)11-1-6-15-16(9-11)24-10-23-15/h1-6,9,21H,7-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBVYVVYUVWQQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-18-2 | |
Record name | 1-(1,3-BENZODIOXOL-5-YL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.